molecular formula C9H4BrF3O B2866873 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene CAS No. 2379918-32-6

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene

Cat. No.: B2866873
CAS No.: 2379918-32-6
M. Wt: 265.029
InChI Key: JKEVSHYDHYSIKM-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a bromine atom at position 1, an ethynyl (C≡CH) group at position 2, and a trifluoromethoxy (–OCF₃) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing (–OCF₃) and electron-donating (ethynyl) groups, which influence its reactivity and physical properties. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Properties

IUPAC Name

1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVSHYDHYSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures. This reaction generates 5-bromo-2-(trifluoromethoxy)phenyllithium, which then undergoes elimination to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom and the ethynyl group. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The ethynyl group can participate in various addition and substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.01 g/mol
  • Key Properties :
    • Boiling Point: 80°C at 50 mm Hg
    • Reactivity: Undergoes lithium-halogen exchange with LIDA to form phenyllithium intermediates; used in Pd-catalyzed direct arylations with heteroarenes .
  • Applications: Intermediate in antimalarial quinolones and functional materials .

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₇H₃BrF₄O
  • Molecular Weight : 259.00 g/mol
  • Key Properties :
    • Stability: Enhanced electrophilicity due to fluorine substitution at position 3.
    • Reactivity: Efficient in Pd-catalyzed couplings with imidazoheterocycles (yields up to 93%) .
  • Applications : Building block for fluorinated pharmaceuticals .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₇H₃BrClF₃O
  • Molecular Weight : 275.45 g/mol
  • Key Properties :
    • Steric Effects: Chlorine at position 2 introduces steric hindrance, reducing reactivity in some coupling reactions compared to meta-substituted analogues.
  • Applications : Specialty chemical for agrochemicals .

Functional Group Variations

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.04 g/mol
  • Key Differences: Methyl group at position 2 increases lipophilicity (logP ~2.8) compared to the ethynyl analogue. Lower reactivity in Sonogashira couplings due to lack of ethynyl group .

4-Ethynyl-1-(trifluoromethoxy)benzene

  • Molecular Formula : C₉H₅F₃O
  • Molecular Weight : 186.13 g/mol
  • Key Differences :
    • Absence of bromine simplifies further functionalization via click chemistry.
    • Used in conductive polymer synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Reactivity/Applications
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene C₉H₄BrF₃O 269.03 Br, C≡CH, –OCF₃ Not reported Cross-coupling, pharmaceutical intermediates
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 Br, –OCF₃ 80 (at 50 mm Hg) Pd-catalyzed arylations
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 259.00 Br, F, –OCF₃ Not reported High-yield heteroarene couplings
4-Ethynyl-1-(trifluoromethoxy)benzene C₉H₅F₃O 186.13 C≡CH, –OCF₃ Not reported Conductive polymers

Biological Activity

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which may impart significant biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H6BrF3O
  • Molecular Weight : 251.05 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that compounds with similar structures can inhibit enzyme activities through competitive inhibition. For instance, the presence of the ethynyl group may allow for π-stacking interactions with aromatic residues in enzyme active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity :
    • Case studies have demonstrated that similar compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways. The trifluoromethoxy group could enhance selectivity towards cancerous cells over normal cells due to differential uptake mechanisms.
  • Anti-inflammatory Effects :
    • Compounds with related structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialE. coliMembrane disruption
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Anti-inflammatoryRAW 264.7 (macrophages)Inhibition of cytokine release

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of halogenated benzene derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The study highlighted the role of the trifluoromethoxy group in enhancing hydrophobic interactions with bacterial membranes.

Table 2: MIC Values Against Various Bacteria

CompoundE. coli (µg/mL)S. aureus (µg/mL)
This compound3264
Control (No Treatment)>128>128

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